2,6-Difluoro-3-nitrobenzonitrile
Description
Significance in Contemporary Organic Synthesis and Medicinal Chemistry
The introduction of halogen atoms into organic molecules is a widely used strategy in drug discovery and development. rsc.org Halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net For instance, they can enhance a drug's binding affinity to its target protein, improve its metabolic stability, and increase its ability to cross cell membranes (lipophilicity). tutorchase.com The nitrile group, on the other hand, is a versatile functional group that can be readily converted into other important functionalities such as amines, carboxylic acids, and amides, making benzonitriles valuable synthetic intermediates. rsc.org
The combination of halogens and a nitrile group on a benzene (B151609) ring creates a scaffold that is ripe for chemical modification. The presence of halogens can activate or deactivate the aromatic ring towards certain reactions, and their position relative to the nitrile group can direct the regioselectivity of further transformations. mdpi.com This allows chemists to build complex molecular architectures with a high degree of control. Consequently, halogenated benzonitriles serve as crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orggoogle.com
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHDRFKDZHGEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371785 | |
| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143879-77-0 | |
| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-3-nitrobenzonitrile | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Reaction Pathways for 2,6 Difluoro 3 Nitrobenzonitrile
Synthetic Routes to 2,6-Difluoro-3-nitrobenzonitrile and Related Fluorinated Benzonitriles
The strategic synthesis of fluorinated benzonitriles, including this compound, heavily relies on SNAr methodologies. The high electronegativity of fluorine and the presence of activating groups on the aromatic ring are crucial for the success of these synthetic routes.
SNAr reactions are a cornerstone for the synthesis of benzonitrile (B105546) derivatives. researchgate.net This strategy involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the leaving group yields the substituted product. The efficiency of these reactions is influenced by several factors, including the nature of the leaving group, the strength of the nucleophile, the solvent, and the presence of electron-withdrawing substituents on the aromatic ring. nih.gov
A common and effective method for introducing a nitrile group onto a nitroaromatic ring is through the displacement of a fluoride ion by a cyanide nucleophile. The high electronegativity of the fluorine atom makes it a good leaving group in SNAr reactions, particularly when activated by an adjacent nitro group.
2,3,4-Trifluoronitrobenzene serves as a key starting material for the synthesis of this compound. scbt.com In this precursor, the fluorine atoms are activated towards nucleophilic substitution by the electron-withdrawing nitro group. The reaction with a cyanide source leads to the selective displacement of one of the fluorine atoms. The regioselectivity of this substitution is directed by the electronic effects of the nitro group, which preferentially activates the ortho and para positions.
Various cyanide sources are employed in these exchange reactions, with alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) being common choices. kaist.ac.krresearchgate.net Transition metal cyanides, such as zinc cyanide (Zn(CN)₂), are also utilized, often in palladium- or nickel-catalyzed cross-coupling reactions to form the C-CN bond. kaist.ac.krorganic-chemistry.org The choice of cyanide reagent and reaction conditions can influence the yield and selectivity of the cyanation reaction. Non-metallic cyano-group sources have also been explored to avoid the toxicity associated with metal cyanides. kaist.ac.krresearchgate.net
Achieving regioselectivity in the nucleophilic aromatic substitution of difluoronitrobenzene systems is a significant challenge. acs.org The presence of two fluorine atoms at different positions relative to the nitro group can lead to the formation of isomeric products. However, by carefully controlling the reaction conditions, it is possible to favor the substitution at a specific position.
The polarity of the solvent plays a critical role in directing the regioselectivity of SNAr reactions. acs.orglibretexts.org In the case of difluoronitrobenzene systems, the use of nonpolar solvents can enhance ortho-selectivity. acs.org This is attributed to the formation of a six-membered polar transition state that is favored in a nonpolar environment. acs.org Conversely, polar solvents can stabilize charged intermediates, potentially leading to a decrease in regioselectivity. acs.orgresearchgate.net The ability of polar protic solvents to solvate both the nucleophile and the leaving group can also impact the reaction rate and pathway. libretexts.orgresearchgate.net
Synthetic Methodologies for this compound
The synthesis of this compound, a key intermediate in the production of various functional chemicals, is achieved through several strategic pathways. These methods primarily involve nucleophilic aromatic substitution, advanced fluorination techniques, and reductive approaches, each offering distinct advantages in terms of selectivity and reaction conditions.
1 Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of fluorinated aromatic compounds. wikipedia.org This reaction class is characterized by the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. wikipedia.org The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group significantly accelerates the reaction rate by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Strategies for Benzonitrile Derivatives
2 Role of Various O/S/N-Nucleophiles in SNAr Reactions
In the context of this compound and related structures, the reactivity of various oxygen (O), sulfur (S), and nitrogen (N) nucleophiles in SNAr reactions is of paramount importance. The electron-withdrawing nature of the nitro and cyano groups in the target molecule makes the aromatic ring highly susceptible to nucleophilic attack.
Research has shown that dihalogenated molecules can undergo sequential nucleophilic substitution reactions. nih.gov For instance, 4,5-difluoro-1,2-dinitrobenzene readily reacts with 1,2-disubstituted amines, alcohols, and thiols to form various heterocyclic compounds. nih.gov Similarly, 2,4-difluoronitrobenzene can react with one or two different amines. nih.gov Thiolate anions are particularly potent nucleophiles in these reactions due to their size and polarizability. nih.gov
In a specific example, the reaction of 2,3-dichloroquinoxaline with an amine followed by a thiolate anion demonstrates the sequential displacement of halogens. nih.gov The second substitution with the thiolate often requires more forcing conditions, such as higher temperatures in a pressure vessel. nih.gov The resulting products can be further modified; for example, oxidation of a thioether with an agent like m-chloroperoxybenzoic acid (mCPBA) can yield a sulfone. nih.gov
The following table summarizes the types of nucleophiles and their products in SNAr reactions with activated dihalogenated benzenes:
| Nucleophile Type | Example Nucleophile | Substrate Example | Product Type | Reference |
| Nitrogen | 1,2-Disubstituted Amines | 4,5-Difluoro-1,2-dinitrobenzene | N-heteroacenes | nih.gov |
| Oxygen | 1,2-Disubstituted Alcohols | 4,5-Difluoro-1,2-dinitrobenzene | Phenoxazines | nih.gov |
| Sulfur | 1,2-Disubstituted Thiols | 4,5-Difluoro-1,2-dinitrobenzene | Phenothiazines | nih.gov |
| Sulfur | Thiolate Anion | 2,3-Dichloroquinoxaline (after initial amination) | Quinoxaline Thioether | nih.gov |
2 Advanced Fluorination Techniques for Benzonitrile Scaffolds
The introduction of fluorine atoms onto a benzonitrile core is a critical step in the synthesis of many specialized chemicals. Modern fluorination methods offer improvements in efficiency, selectivity, and reaction conditions over classical approaches.
1 Fluorodenitration Reactions Under Milder Conditions
Fluorodenitration, the replacement of a nitro group with a fluorine atom, is a powerful tool for synthesizing fluoroarenes. google.com This process can be achieved by reacting an aromatic nitro compound with an anhydrous molten alkali metal acid fluoride. google.com The reaction can be performed without an added solvent, using the organic starting material itself as the medium. google.com
Recent advancements have focused on developing milder conditions for these reactions. Microfluidic systems have been successfully employed for radiofluorodenitrations using no-carrier-added [¹⁸F]-fluoride. nih.gov These reactions, often facilitated by a base like potassium carbonate with a cryptand such as Kryptofix 2.2.2 (K₂₂₂) in solvents like DMF or DMSO, can be completed in very short timeframes. nih.gov For nitroarenes with electron-withdrawing groups in the para position, high incorporation yields of the fluoride have been observed. nih.gov
2 Exploration of Fluoride Sources and Catalytic Systems in Fluorination
A variety of fluoride sources and catalytic systems are employed in modern fluorination chemistry. Alkali metal fluorides, such as potassium fluoride (KF), are common nucleophilic fluoride sources. google.com The efficiency of these reactions can be enhanced by using phase-transfer catalysts, like quaternary ammonium compounds or crown ethers, in aprotic polar solvents. google.comgoogle.com
Transition metal-catalyzed fluorination has emerged as a significant area of research. nih.gov Copper-catalyzed reactions, for instance, can facilitate the fluorination of aryl trifluoroborates using KF as the fluoride source. beilstein-journals.org Palladium-catalyzed C-F cross-coupling reactions have also been developed, utilizing ligands like t-BuBrettPhos with cesium fluoride (CsF) as the fluorine source. nih.gov Another approach involves the copper-mediated fluorination of aryl stannanes and aryl trifluoroborates with electrophilic fluorine sources like N-fluoro-2,4,6-trimethylpyridinium triflate. organic-chemistry.org Manganese salen complexes have been shown to catalyze the oxidative benzylic C-H fluorination using nucleophilic fluorine sources like triethylamine trihydrofluoride and KF. nih.gov
Electrophilic fluorinating reagents such as Selectfluor® are also widely used. researchgate.netresearchgate.net These reagents can be used for the direct fluorination of C-H bonds, often requiring a base to generate a carbanionic intermediate. researchgate.net
The table below details various fluoride sources and catalytic systems used in the fluorination of aromatic compounds.
| Fluoride Source | Catalyst/Promoter | Substrate Type | Reaction Type | Reference |
| Potassium Fluoride (KF) | Quaternary Ammonium Compound | Chlorobenzonitriles | Halogen Exchange | google.com |
| Potassium Fluoride (KF) | Phase Transfer Catalyst | 2,4-dichloro-5-fluorobenzonitrile | Halogen Exchange | google.com |
| [¹⁸F]-Fluoride | K₂CO₃/K₂₂₂ | Nitroarenes | Radiofluorodenitration | nih.gov |
| Potassium Fluoride (KF) | Cu(OTf)₂ | Arylpotassium Trifluoroborates | Nucleophilic Fluorination | beilstein-journals.org |
| Silver Fluoride (AgF) | CuI / NMO | Benzoic Acid Derivatives | C-H Fluorination | beilstein-journals.org |
| Cesium Fluoride (CsF) | [(cinnamyl)PdCl]₂ / t-BuBrettPhos | Aryl Triflates | Nucleophilic Cross-Coupling | nih.gov |
| N-fluoro-2,4,6-trimethylpyridinium triflate | Copper | Aryl Stannanes/Trifluoroborates | Electrophilic Fluorination | organic-chemistry.org |
| Triethylamine trihydrofluoride / KF | Manganese Salen Complex | Benzylic C-H Bonds | Oxidative C-H Fluorination | nih.gov |
| Selectfluor® | Base (e.g., KOH, n-BuLi) | Benzylic C-H adjacent to EWG | Electrophilic Fluorination | researchgate.net |
3 Reductive Approaches for Substituted Benzonitriles
Reductive methods provide alternative pathways to synthesize substituted benzonitriles by modifying existing functional groups on the aromatic ring.
1 Catalytic Hydrogenation of Chloro-Fluorobenzonitriles to Difluorobenzonitriles
The selective reduction of a chloro group in the presence of a fluoro group on a benzonitrile ring can be achieved through catalytic hydrogenation. A process for producing 2,6-difluorobenzonitrile (B137791) involves the reduction of 3-chloro-2,6-difluorobenzonitrile or 3,5-dichloro-2,6-difluorobenzonitrile using hydrogen gas in the presence of a palladium or platinum catalyst. google.com This reaction is typically carried out at temperatures ranging from 0 to 200°C. google.com For example, the reduction of 3-chloro-2,6-difluorobenzonitrile can be performed in water with a palladium-carbon catalyst and triethylamine in an autoclave at 100°C. google.com
2 Deoxygenative Amination Processes Involving Nitrobenzonitriles
The reduction of a nitro group to an amine in a nitrobenzonitrile molecule is a common transformation. Aromatic nitro compounds can be readily reduced to the corresponding amines using reagents like tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcohol or ethyl acetate solvent. stackexchange.com This method is often chemoselective, leaving other reducible groups such as nitriles, halogens, and esters unaffected. stackexchange.com For instance, the reduction of p-nitrobenzoic acid to p-aminobenzoic acid can be accomplished by heating with SnCl₂·2H₂O in ethanol. stackexchange.com This general procedure is applicable to the reduction of 3-nitrobenzonitrile to 3-aminobenzonitrile. stackexchange.com
Mechanistic Investigations of Reactions Involving this compound
A comprehensive search of scientific databases did not yield any specific mechanistic investigations, either computational or experimental, for reactions directly involving this compound. The following sections are therefore based on general principles and studies of structurally related compounds.
Computational Chemistry Approaches to Reaction Mechanisms
While no dedicated computational studies on this compound were found, research on similar molecules provides a framework for how such investigations might be approached.
DFT calculations are a powerful tool for investigating the electronic structure and reactivity of organic molecules. For a compound like this compound, DFT could be employed to model potential reaction pathways, such as nucleophilic aromatic substitution, to determine the most likely sites of attack and the associated energy barriers. The electron-withdrawing nature of the nitro and cyano groups, combined with the inductive effect of the fluorine atoms, would significantly influence the electron density distribution around the aromatic ring, a key factor in its reactivity.
The analysis of bond dissociation energies (BDEs) is crucial for understanding the stability of a molecule and predicting which bonds are most likely to break during a reaction. For this compound, calculating the BDEs of the C-F, C-N, and C-C bonds would provide insight into its thermal stability and potential decomposition pathways. Energetic profiles for proposed reaction mechanisms could be mapped out to identify transition states and intermediates, further elucidating the reaction dynamics.
Molecular dynamics (MD) simulations could be utilized to study the behavior of potential reactive intermediates that may form during reactions of this compound. By simulating the motion of atoms over time, MD can provide information on the conformational changes and solvent effects that influence the stability and reactivity of these transient species.
Experimental Elucidation of Reaction Kinetics and Thermodynamics
No experimental data on the reaction kinetics or thermodynamics of this compound were found in the public domain.
Experimental studies on the thermal decomposition of this compound would be necessary to understand its stability at elevated temperatures and to identify the initial bond-breaking events, often referred to as "trigger bonds." Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could provide data on the decomposition temperature and energy release. Analysis of the decomposition products would be essential to propose a detailed mechanism. For many nitroaromatic compounds, the C-NO2 bond is often the weakest and serves as the trigger bond for thermal decomposition.
Spectroscopic Monitoring of Reaction Progress and Intermediate Formation
Real-time analysis of chemical reactions is crucial for understanding kinetics, identifying transient intermediates, and optimizing process parameters. For reactions involving this compound, several spectroscopic techniques are invaluable for monitoring reaction progress and elucidating mechanisms. While specific studies detailing the in-situ monitoring of this particular compound's synthesis are not prevalent in public literature, the application of standard spectroscopic methods can be inferred from studies on structurally similar compounds, such as other fluoronitroaromatics. magritek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-invasive tool for monitoring reactions in solution. nih.gov
¹H and ¹⁹F NMR: For reactions of this compound, such as a nucleophilic aromatic substitution (SNAr), both ¹H and ¹⁹F NMR would be employed. magritek.com ¹⁹F NMR is particularly useful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. magritek.com The progress of a reaction can be tracked by observing the decrease in the intensity of signals corresponding to the fluorine atoms of the starting material and the concurrent appearance of new signals for the fluorine atoms in the product(s). magritek.com For example, in a substitution reaction where a fluorine atom is displaced, the corresponding ¹⁹F signal would diminish, while a signal for the released fluoride ion (e.g., as HF) might appear at a different chemical shift. magritek.com
¹³C and ¹⁵N NMR: While less sensitive, ¹³C and ¹⁵N NMR can provide detailed structural information about the carbon skeleton and the nitrogen-containing functional groups (nitro and nitrile). Hyperpolarized ¹⁵N NMR, a sensitivity-enhancement technique, could potentially be used to monitor changes at the nitro group in real-time. nih.gov
Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is highly effective for monitoring changes in functional groups. rsc.orgnih.gov By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the concentrations of reactants and products can be tracked by following the characteristic vibrational frequencies of their functional groups. Key vibrational bands for monitoring reactions of this compound would include:
Nitrile (C≡N) stretch: Typically observed around 2230-2240 cm⁻¹.
Nitro (NO₂) stretches: Asymmetric and symmetric stretches usually appear near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Carbon-Fluorine (C-F) stretches: Found in the 1200-1350 cm⁻¹ region.
Mass Spectrometry (MS) and Chromatography: For identifying intermediates and byproducts, reaction aliquots are often analyzed by techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS). nih.gov This allows for the separation of different components in the reaction mixture followed by their identification based on their mass-to-charge ratio, providing definitive evidence for proposed intermediates and final products. nih.gov
The following table summarizes the application of these spectroscopic methods for monitoring reactions of this compound.
| Spectroscopic Technique | Information Provided | Typical Application |
| ¹H NMR | Monitors changes in the aromatic proton environment and signals from other proton-containing reactants or products. nih.gov | Tracking the overall conversion of the aromatic substrate. |
| ¹⁹F NMR | Directly monitors the chemical environment of the fluorine atoms, tracking consumption of starting material and formation of products or fluoride byproducts. magritek.com | Following the progress of SNAr reactions where a fluorine atom is the leaving group. |
| In-situ FTIR/ATR | Provides real-time concentration data for species with characteristic functional groups (C≡N, NO₂, C-F). rsc.orgnih.gov | Monitoring the kinetics of nitration or reactions involving the transformation of the nitrile or nitro groups. |
| HPLC-MS | Separates and identifies reactants, intermediates, products, and byproducts based on retention time and mass-to-charge ratio. nih.gov | Detailed analysis of reaction mixtures to confirm product identity and identify transient or stable intermediates formed during the reaction. |
Role of Catalysis in Transformations of this compound
Catalysis is fundamental to achieving efficient and selective transformations of polyfunctionalized molecules like this compound. Both phase transfer and transition metal catalysis open avenues to novel derivatives that would be difficult to access through conventional stoichiometric methods.
Phase Transfer Catalysis in Halogen Exchange Reactions
Halogen exchange (HALEX) reactions are a cornerstone of organofluorine chemistry. Phase Transfer Catalysis (PTC) is a particularly effective methodology for conducting these reactions under mild conditions, especially when using alkali metal fluorides like potassium fluoride (KF), which are inexpensive but poorly soluble in organic solvents. chemimpex.com
The principle of PTC involves a catalyst (the phase transfer agent) that transports a nucleophile (e.g., fluoride ion) from a solid or aqueous phase into the organic phase where the substrate is dissolved. This allows the reaction to proceed at a much faster rate. bohrium.com Common phase transfer catalysts include quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, TBAB) and, more recently, complexing agents like crown ethers or hydrogen-bonding catalysts. chemimpex.combohrium.com
In the context of this compound, PTC could be employed to replace one of the fluorine atoms with another nucleophile or, more commonly in other systems, to introduce a fluorine atom onto a precursor molecule. For instance, if a chloro-analogue were available, a Finkelstein-type reaction using KF and a phase transfer catalyst could yield the difluoro compound. Hydrogen bonding phase-transfer catalysis, using neutral H-bond donors like bis-ureas, has emerged as a powerful strategy for activating and solubilizing alkali metal fluorides for nucleophilic fluorination. chemimpex.comresearchgate.net This approach enhances the reactivity of the fluoride ion by forming a complex that is soluble in the organic phase. chemimpex.com
| Catalyst Type | Example Catalyst | Mechanism of Action |
| Quaternary Onium Salts | Tetrabutylammonium Bromide (TBAB) | The lipophilic cation pairs with the fluoride anion, shuttling it into the organic phase to react with the substrate. bohrium.com |
| Crown Ethers | 18-Crown-6 | Encapsulates the potassium cation (K⁺), making the associated fluoride anion (F⁻) "naked" and highly nucleophilic. |
| Hydrogen Bonding Catalysts | Chiral Bis-urea derivatives | Forms a hydrogen-bonded complex with the fluoride ion, increasing its solubility and reactivity in the organic phase. chemimpex.comresearchgate.net |
Transition Metal Catalysis in Cross-Coupling and Functionalization
Transition metal catalysis provides a powerful toolkit for C-C and C-heteroatom bond formation, enabling the functionalization of this compound at its various reaction sites. rsc.org Palladium, nickel, and copper complexes are commonly used to catalyze these transformations. nih.gov
Cross-Coupling Reactions: A significant advancement in cross-coupling chemistry is the use of nitroarenes as electrophilic partners. magritek.com The nitro group, traditionally considered inert in many cross-coupling manifolds, can be activated and displaced. For a substrate like this compound, a transition metal catalyst (e.g., palladium or rhodium) could facilitate the coupling of an organometallic reagent (e.g., an arylboronic acid in a Suzuki-Miyaura coupling) at the C-NO₂ position. magritek.com The general mechanism involves oxidative addition of the catalyst to the C-NO₂ bond, followed by transmetalation with the nucleophilic partner and reductive elimination to form the new C-C bond. magritek.com
Alternatively, the C-F bonds can be targeted. While C-F bonds are generally strong, their activation and substitution can be achieved, particularly when activated by an ortho-nitro group.
Functionalization Reactions: Transition metals can also catalyze the functionalization of the existing groups. For instance, the nitro group can be reduced to an amine under various catalytic hydrogenation conditions (e.g., using Pd/C). The resulting 3-amino-2,6-difluorobenzonitrile is a versatile intermediate for further derivatization.
| Catalytic System | Reaction Type | Potential Transformation of this compound |
| Pd or Rh complexes | Suzuki-Miyaura Coupling | Replacement of the -NO₂ group with an aryl group from an arylboronic acid. magritek.com |
| Pd complexes | Sonogashira Coupling | Coupling of a terminal alkyne at a C-F position, though activation is challenging. rsc.org |
| Cu catalysts | Ullmann Condensation | Formation of a C-O or C-N bond by reacting with an alcohol or amine, typically displacing a fluorine atom. |
| Ni or Pd catalysts | Buchwald-Hartwig Amination | Formation of a C-N bond by coupling with an amine, displacing a fluorine atom. |
| Pd, Ni, or Fe catalysts | Negishi Coupling | Coupling of an organozinc reagent at a C-F position. nih.gov |
Precursor in Pharmaceutical Development and Drug Discovery
In the realm of medicinal chemistry, this compound serves as a crucial starting material or intermediate for creating complex molecules with potential therapeutic applications. chemimpex.com Its ability to undergo various chemical modifications allows for the systematic development of new drug candidates. chemimpex.com The presence of fluorine atoms is particularly notable, as their incorporation into drug molecules can significantly enhance metabolic stability, binding affinity, and bioavailability.
Synthesis of Anti-Cancer Agents and Related Biologically Active Compounds
The molecular framework of this compound is a key component in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents. chemimpex.com Nitroaromatic compounds, as a class, have garnered considerable interest as potential anticancer agents, often due to their ability to be selectively reduced in the hypoxic environments of solid tumors. researchgate.net The difluoro substitution pattern on the benzonitrile core offers specific reaction sites for chemists to build upon, leading to the creation of potent and selective therapeutic agents. chemimpex.comnih.gov The introduction of halogen-containing groups, such as fluorine, into molecular structures is a common strategy to enhance the anticancer activity of new drug candidates. nih.gov
Development of Novel Therapeutic Scaffolds Utilizing Difluoronitrobenzonitrile
The unique electronic and steric properties of this compound make it an attractive scaffold for developing novel therapeutic agents. chemimpex.com Researchers utilize this compound to construct diverse chemical entities aimed at interacting with specific biological targets. chemimpex.com
A significant application of fluorinated benzonitrile derivatives is in the synthesis of indazole-based compounds, which are prominent scaffolds in medicinal chemistry, particularly for developing kinase inhibitors for cancer therapy. Research has shown that incorporating a 2,6-difluoro-substituted phenyl group can lead to potent inhibitors of key signaling proteins like Fibroblast Growth Factor Receptors (FGFR). nih.gov
For example, a series of 1H-indazol-3-amine derivatives were developed as potent FGFR inhibitors. In this research, structural optimization of a hit compound led to the synthesis of a derivative containing a 2,6-difluoro-3-methoxyphenyl group, which demonstrated significant enzymatic and antiproliferative activities. nih.gov
Table 1: Biological Activities of an Indazole Derivative
| Compound | Target | Activity (IC₅₀) | Cell Line | Antiproliferative Activity (IC₅₀) |
|---|---|---|---|---|
| Indazole Derivative with 2,6-difluoro-3-methoxyphenyl group (Compound 100) | FGFR1 | < 4.1 nM | KG1 | 25.3 ± 4.6 nM |
| Indazole Derivative with 2,6-difluoro-3-methoxyphenyl group (Compound 100) | FGFR2 | 2.0 ± 0.8 nM | SNU16 | 77.4 ± 6.2 nM |
IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.
The strategic placement of fluorine atoms on the phenyl ring is a critical aspect of modern drug design. In the context of the aforementioned indazole derivatives, the presence of the 2,6-difluoro substitution pattern was instrumental in achieving high potency. nih.gov Fluorine atoms can influence a molecule's conformation, pKa, and ability to form hydrogen bonds, all of which can translate to improved binding at a biological target. The nucleophilic substitution of these fluorine atoms also provides a route to further derivatization, allowing for the fine-tuning of a compound's properties. nih.gov This optimization process, harnessing the unique characteristics of fluorine, is a key strategy for enhancing the therapeutic efficacy of drug candidates. nih.gov
Fragment-Based Drug Discovery Approaches
Fragment-Based Drug Discovery (FBDD) is a modern method for identifying lead compounds by screening small, low-complexity molecules, or "fragments," for binding to a biological target. nih.govyoutube.com These fragments, which typically adhere to the "rule-of-three" (e.g., molecular weight < 300), serve as starting points for building more potent, drug-like molecules. nih.gov
This compound, with its molecular weight of 184.10 g/mol , fits the profile of a chemical fragment. chemscene.com Its structure contains key pharmacophoric features—a hydrogen bond acceptor (nitrile) and an aromatic system with specific electronic properties—that can be screened for interaction with various protein targets. bioduro.com The fluorine atoms are particularly useful in FBDD, as ¹⁹F NMR spectroscopy is a highly sensitive and robust technique for detecting fragment binding. drugdiscoverychemistry.com Once a fragment like this is identified as a "hit," it can be chemically elaborated or linked with other fragments to create a lead compound with improved affinity and selectivity. bioduro.com
Intermediate in Agrochemical Synthesis
Beyond pharmaceuticals, this compound is an important intermediate in the agrochemical industry. chemimpex.com Its structural features are leveraged in the synthesis of potent herbicides and insecticides. chemimpex.com The same properties that make it valuable in drug discovery—specifically, the reactive sites and the influence of the fluorine and nitro groups—are applicable to creating effective crop protection agents. The compound serves as a versatile building block for producing a range of agrochemicals designed to enhance agricultural productivity and manage pests. chemimpex.com
Formulation of Herbicides and Insecticides
This compound serves as a crucial building block in the formulation of modern agrochemicals, including a range of herbicides and insecticides. chemimpex.com The presence of both fluoro and nitro functional groups on the aromatic ring enhances its reactivity and allows for the synthesis of complex molecules with potent biological activity. chemimpex.com This makes it a valuable precursor for developing effective pest control solutions designed to target specific weeds and insect pests, thereby protecting crops. chemimpex.com While the compound itself may not be the final active ingredient, its integration into the synthesis pathway is critical for creating these targeted agricultural products.
Building Block for Specialty Chemicals and Advanced Materials
Beyond its role in agrochemicals, this compound is a key starting material for a variety of specialty chemicals and advanced materials, where its structural properties can be tailored for specific functionalities. chemimpex.com
Synthesis of Specialty Polymers and Coatings with Tailored Functionalities
In the field of material science, this compound is used in the production of specialty polymers and coatings. chemimpex.comchemimpex.com The incorporation of this fluorinated nitroaromatic compound into polymer structures can impart desirable properties such as enhanced durability, thermal stability, and chemical resistance compared to traditional materials. chemimpex.com These characteristics are highly sought after in various industrial applications where high-performance materials are essential. chemimpex.com
Creation of Diverse Chemical Entities for Electronics and Cosmetics Industries
The versatility of this compound as a building block extends to the synthesis of diverse chemical entities with potential uses in the electronics and cosmetics industries. chemimpex.com Its ability to undergo various chemical transformations makes it an attractive option for chemists aiming to create novel molecules. chemimpex.com In organic synthesis, it serves as a foundational structure for constructing more complex compounds that may find applications as components in electronic materials or as specialty ingredients in cosmetic formulations. chemimpex.com
Derivatization Reactions and Functional Group Transformations
The synthetic utility of this compound is largely due to the reactivity of its functional groups, which allows for a wide range of derivatization reactions. The electron-withdrawing nature of the nitrile (-CN) and nitro (-NO₂) groups activates the aromatic ring for certain transformations.
Nucleophilic Substitution of Nitro and Fluoro Groups
The aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SₙAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The strong electron-withdrawing effect of the nitro and nitrile groups makes the ring electron-deficient and thus facilitates attack by nucleophiles. Both the fluorine atoms and the nitro group can serve as leaving groups in these reactions.
Substitution of Fluoro Groups : The fluorine atoms on the ring can be substituted by various nucleophiles. This type of reaction is a common strategy for introducing new functional groups onto the aromatic core.
Substitution of the Nitro Group : The nitro group itself can be displaced by a nucleophile. For instance, in the related compound 2,3-difluoro-6-nitrobenzonitrile, the nitro group can be replaced by a chlorine atom using a chlorinating agent, demonstrating that the nitro group can act as a leaving group in substitution reactions. google.com
These transformations allow for the strategic modification of the molecule to produce a wide array of derivatives.
Interactive Table: Derivatization Reactions of Difluoronitrobenzene Analogs
| Reaction Type | Replaced Group | Reagent Type | Resulting Functional Group |
| Nucleophilic Aromatic Substitution | Fluoro (-F) | Nucleophiles (e.g., amines, alkoxides) | Various substituted products |
| Nucleophilic Aromatic Substitution | Nitro (-NO₂) | Chlorinating agent | Chloro (-Cl) |
| Reduction | Nitro (-NO₂) | Reducing agent (e.g., H₂, PtO₂) | Amino (-NH₂) |
Modifications at the Nitrile Functionality
The nitrile group of this compound is a versatile functional handle that can undergo a variety of chemical transformations, including reduction, hydrolysis, and cycloaddition reactions.
The selective reduction of the nitrile to a primary amine in the presence of a nitro group presents a synthetic challenge. However, specific reagents and conditions have been developed to achieve this transformation. For instance, the use of diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of nitriles to primary amines in excellent yields, with tolerance for other functional groups. organic-chemistry.org Another approach involves the use of sodium borohydride in combination with Lewis acids like boron trifluoride etherate under aprotic conditions. calvin.educalvin.edu
| Reagent | Conditions | Product | Reference |
| LiAlH₄ | Diethyl ether, followed by acid workup | Primary amine | libretexts.org |
| H₂ / Metal Catalyst (Pd, Pt, Ni) | Elevated temperature and pressure | Primary amine | libretexts.org |
| Diisopropylaminoborane / cat. LiBH₄ | - | Primary amine | organic-chemistry.org |
| NaBH₄ / BF₃·OEt₂ | Aprotic solvent | Primary amine | calvin.educalvin.edu |
This table is generated based on data from the text and is for illustrative purposes.
Hydrolysis of the nitrile group can lead to the corresponding amide or carboxylic acid. rsc.orgresearchgate.net This transformation is typically carried out under acidic or basic conditions. The resulting amide can be a valuable intermediate for further functionalization.
Furthermore, the nitrile group can participate in cycloaddition reactions. For example, [3+2] cycloaddition reactions with nitrile oxides can yield isoxazoles, which are stable aromatic heterocycles. youtube.comscielo.org.mx Similarly, photoinduced [3+2] cycloaddition of carbenes with nitriles can provide a route to oxazole (B20620) derivatives. chemistryviews.org
Halo-Aryl Bond Functionalization
The carbon-fluorine bonds in this compound can be functionalized through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for forming C(sp²)-C(sp) bonds. nih.govwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.org Copper-free conditions have also been developed. nih.gov The Sonogashira coupling of this compound with various alkynes would lead to the synthesis of alkynyl-substituted benzonitriles, which are precursors to a variety of complex molecules. For instance, a two-step procedure involving a Sonogashira coupling followed by reaction with hydroxylamine (B1172632) has been used to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding bromo-fluorocyanopyridines. soton.ac.uk
The Suzuki-Miyaura cross-coupling reaction provides a method for the formation of C-C bonds between aryl halides and organoboron compounds. researchgate.netlookchem.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The coupling of this compound with various aryl or vinyl boronic acids or esters would yield biaryl or vinyl-substituted derivatives.
In addition to C-C bond formation, palladium-catalyzed reactions can also be used for other transformations. For example, denitrative Mizoroki-Heck reactions have been developed, where a nitro group is replaced by an alkene. chemrxiv.org While this reaction involves the nitro group, it highlights the expanding scope of palladium catalysis in the functionalization of nitroarenes.
Research Trajectories: a Look at the Past, Present, and Future
The investigation and application of 2,6-Difluoro-3-nitrobenzonitrile have evolved over time, reflecting broader trends in chemical research.
Historically, the focus was likely on the fundamental synthesis and characterization of this and related compounds. Early research would have established reliable methods for its preparation, for instance, through the nitration of 2,6-difluorobenzonitrile (B137791) or related precursors. prepchem.com
Currently, this compound is widely recognized as a valuable building block in several areas. chemimpex.comchemimpex.com In medicinal chemistry, it serves as a key intermediate in the synthesis of various pharmaceutical agents, including potential anti-cancer drugs. chemimpex.com Its structure allows for modifications that can enhance biological activity. chemimpex.com In the agrochemical industry, it is utilized in the development of potent herbicides and insecticides. chemimpex.comchemimpex.com Furthermore, its unique properties are being explored in the creation of advanced materials and specialty chemicals, such as specialty polymers and coatings. chemimpex.comchemimpex.com
Looking towards the future, research is likely to focus on several key areas. The development of more sustainable and efficient synthetic routes to this compound will continue to be a priority. Furthermore, the exploration of its reactivity in novel chemical transformations could unlock new synthetic pathways. A significant area of future research will undoubtedly be its application in the design and synthesis of novel bioactive molecules with improved efficacy and specificity. As our understanding of the "halogen bond" and its role in molecular recognition deepens, the rational design of drugs and materials incorporating scaffolds like this compound is expected to become more prevalent. nih.govnih.gov
| Property | Value |
| Molecular Formula | C₇H₂F₂N₂O₂ |
| Molecular Weight | 184.10 g/mol |
| CAS Number | 143879-77-0 |
| Melting Point | 51-55 °C |
| Boiling Point | 263.7 °C at 760 mmHg |
| Appearance | White to light yellow powder/crystal |
Spectroscopic and Analytical Characterization for Research Verification
Vibrational Spectroscopy for Molecular Structure and Dynamics
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides valuable information about the functional groups present. For aromatic nitriles, the C≡N stretching vibration is a particularly characteristic band. Electron-withdrawing groups, such as the nitro (–NO₂) and fluorine (–F) substituents in 2,6-difluoro-3-nitrobenzonitrile, typically increase the wavenumber of this vibration. researchgate.net In disubstituted benzonitriles, this mode is generally observed around 2230 cm⁻¹. researchgate.net The spectrum would also be expected to show strong bands corresponding to the C–F bond vibrations and the asymmetric and symmetric stretching of the nitro group. rsc.org
Table 1: Expected FTIR Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretching | ~3100 - 3000 | Aromatic Ring |
| C≡N Stretching | ~2230 | Nitrile |
| C=C Stretching | ~1600 - 1450 | Aromatic Ring |
| NO₂ Asymmetric Stretching | ~1550 - 1500 | Nitro |
| NO₂ Symmetric Stretching | ~1350 - 1300 | Nitro |
| C-F Stretching | ~1250 - 1000 | Fluoro |
| C-N Stretching | ~1200 - 1100 | Nitro |
| C-H In-plane Bending | ~1300 - 1000 | Aromatic Ring |
| C-H Out-of-plane Bending | ~900 - 675 | Aromatic Ring |
Note: The exact wavenumbers are dependent on the specific chemical environment and molecular conformation.
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. For benzonitrile (B105546) and its derivatives, the C≡N stretching mode typically appears as one of the strongest bands in the Raman spectrum, with its intensity enhanced by the conjugation with the phenyl ring. researchgate.net The symmetric vibrations of the molecule, such as the ring breathing mode, are often more prominent in Raman than in FTIR spectra. Experimental and theoretical studies on similar nitro-substituted benzodioxoles have utilized Raman spectroscopy to identify key vibrational modes, including those of the nitro group. orientjchem.orgscispace.com
To definitively assign the observed vibrational frequencies from FTIR and Raman spectra, a normal coordinate analysis (NCA) is often employed. nih.gov This computational method calculates the fundamental vibrational frequencies and their corresponding motions based on the molecule's geometry and force field. nih.gov By comparing the calculated frequencies with the experimental data, a detailed and unambiguous assignment of each vibrational band to a specific atomic motion, such as stretching, bending, or torsion, can be achieved. researchgate.netnih.gov The potential energy distribution (PED) from the NCA indicates the contribution of each internal coordinate to a particular normal mode, which is essential for resolving ambiguities, especially in complex molecules where vibrational modes can be coupled. nih.gov For substituted benzonitriles, NCA has proven effective in revising previous assignments and demonstrating the transferability of force constants between related molecules. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
NMR spectroscopy is an indispensable technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular connectivity and environment can be constructed.
¹H NMR spectroscopy provides information on the number and environment of hydrogen atoms in a molecule. For this compound, the aromatic region of the ¹H NMR spectrum would show signals corresponding to the two protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the surrounding electron-withdrawing fluoro and nitro groups.
¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, with its chemical shift dependent on its hybridization and electronic environment. In this compound, the signals for the carbon atoms directly bonded to the fluorine atoms would be split into doublets due to C-F coupling. rsc.org The presence of strong electron-withdrawing groups would generally shift the signals of adjacent carbons downfield.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling |
|---|---|---|
| ¹H | 7.5 - 8.5 | Doublets or Triplets (due to H-H and H-F coupling) |
| ¹³C | 110 - 160 | Singlets and Doublets (due to C-F coupling) |
Note: Predicted values are based on typical ranges for similar substituted aromatic compounds. The reference standard for ¹H and ¹³C NMR is typically tetramethylsilane (B1202638) (TMS). rsc.org
¹⁹F NMR is a highly sensitive and powerful tool for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope. biophysics.org The chemical shifts of fluorine are highly sensitive to the local electronic environment, making ¹⁹F NMR an excellent probe for structural verification and for monitoring reactions involving fluorinated species. biophysics.org In this compound, the two fluorine atoms are in different chemical environments relative to the nitro and nitrile groups, which should result in two distinct signals in the ¹⁹F NMR spectrum. The spectrum would also exhibit F-F and F-H coupling, providing further structural information. azom.com The large chemical shift dispersion in ¹⁹F NMR allows for clear resolution of signals, even in complex molecules. biophysics.orgresearchgate.net
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for confirming the identity and elucidating the structure of this compound. The compound has a molecular formula of C₇H₂F₂N₂O₂ and a molecular weight of approximately 184.1 g/mol . chemimpex.comchemscene.com This technique provides the precise mass-to-charge ratio (m/z) of the parent molecule and its fragments, which is fundamental for its characterization.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that utilizes a high-energy electron beam (typically 70 eV) to ionize the sample molecules. uni-saarland.de This process imparts significant energy, leading to predictable fragmentation patterns that serve as a molecular fingerprint. When this compound is subjected to EI-MS, the molecular ion (M⁺•) is formed, which can then undergo a series of fragmentation pathways.
The fragmentation is dictated by the molecule's structure, with cleavage often occurring at the weakest bonds or leading to the formation of stable neutral or charged species. Expected fragmentation patterns for this compound would involve the loss of its functional groups.
Table 1: Hypothetical EI-MS Fragmentation of this compound
| Ion/Fragment Description | Chemical Formula of Fragment | m/z Value (approx.) |
| Molecular Ion | [C₇H₂F₂N₂O₂]⁺• | 184 |
| Loss of Nitro Group (-NO₂) | [C₇H₂F₂N]⁺• | 138 |
| Loss of Nitrile Group (-CN) | [C₆H₂F₂NO₂]⁺ | 158 |
| Loss of Fluorine Radical (-F) | [C₇H₂FN₂O₂]⁺• | 165 |
| Loss of NO₂ and CN | [C₆H₂F₂]⁺• | 112 |
Note: This table is based on theoretical fragmentation patterns and standard atomic weights.
Hyphenated analytical techniques are powerful tools for analyzing the decomposition of a compound by separating its degradation products and then identifying them.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is exceptionally useful for analyzing the thermal decomposition of this compound. The compound's purity is often verified by Gas Chromatography (GC), indicating it has sufficient volatility and thermal stability for this method. chemimpex.comtcichemicals.com In a decomposition study, a sample would be heated (pyrolyzed), and the resulting mixture of volatile and semi-volatile compounds would be separated on a GC column. Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. This allows for the precise determination of smaller organic molecules that may form as the parent compound breaks down.
Fourier-Transform Infrared Spectroscopy-Mass Spectrometry (FTIR-MS): This combination, often coupled with a thermogravimetric analyzer (TGA), is ideal for analyzing gaseous products evolved during decomposition. As the sample is heated in the TGA, its mass loss is recorded, and the evolved gases are simultaneously directed to an FTIR cell and a mass spectrometer. FTIR identifies functional groups and small molecules with characteristic infrared absorptions (e.g., CO, CO₂, NOₓ, HF), while MS provides their corresponding mass-to-charge ratios, offering complementary data for unambiguous identification of the off-gassed decomposition products.
X-ray Diffraction for Crystalline Structure Determination
This compound is described as a white to light yellow crystalline solid, making X-ray diffraction the definitive method for determining its three-dimensional atomic arrangement in the solid state. chemimpex.comtcichemicals.com While the specific crystal structure of this compound is not publicly documented in the searched results, analysis of a closely related compound, 3-Nitrobenzonitrile, provides insight into the type of information that would be obtained. nih.gov
A single-crystal X-ray diffraction study would precisely measure bond lengths, bond angles, and torsion angles. Key structural parameters that would be determined include:
The planarity of the benzene ring.
The orientation of the nitro (-NO₂) and nitrile (-CN) groups relative to the aromatic ring. The nitro group is often slightly twisted out of the plane of the benzene ring due to steric and electronic effects. nih.gov
Intermolecular interactions, such as π–π stacking between aromatic rings, which dictate how the molecules pack together to form a crystal lattice. nih.gov
Table 2: Expected Structural Data from X-ray Diffraction of this compound
| Structural Parameter | Description | Expected Finding |
| C-C Bond Lengths (Aromatic) | The distances between carbon atoms within the benzene ring. | Expected to be in the range of 1.38–1.40 Å. |
| C-F Bond Length | The distance between a carbon atom of the ring and a fluorine atom. | Typically around 1.35 Å. |
| C-CN Bond Length | The distance between the ring and the nitrile carbon. | Approximately 1.45 Å. nih.gov |
| C-NO₂ Bond Length | The distance between the ring and the nitro-group nitrogen. | Approximately 1.47 Å. nih.gov |
| Nitro Group Torsion Angle | The dihedral angle defining the twist of the NO₂ group relative to the plane of the benzene ring. | A non-zero value is expected, indicating a non-coplanar arrangement. nih.gov |
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined by the diffraction experiment. |
Note: Expected values are based on typical bond lengths and data from analogous structures like 3-Nitrobenzonitrile. nih.gov
Computational and Theoretical Studies on 2,6 Difluoro 3 Nitrobenzonitrile
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are central to understanding the intrinsic properties of 2,6-Difluoro-3-nitrobenzonitrile, stemming from its specific arrangement of atoms and electrons.
The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. mdpi.com Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine bond lengths, bond angles, and dihedral angles. mdpi.com For this compound, a key feature is the potential for non-planarity introduced by the substituents on the benzene (B151609) ring.
Studies on structurally similar molecules, such as 2,6-difluorobenzamide (B103285) derivatives, have shown that the presence of two fluorine atoms at the ortho positions can lead to a non-planar conformation, where the functional group is twisted out of the plane of the aromatic ring. nih.gov In 3-nitrobenzonitrile, the nitro group is often found to be slightly tilted relative to the benzene ring plane due to packing forces in a crystal lattice, a conformation that can be readily adopted in solution. nih.gov Therefore, it is expected that the optimized geometry of this compound would also exhibit a non-coplanar arrangement of the nitro group with respect to the benzene ring.
Table 1: Predicted Geometrical Parameters for this compound This interactive table provides a summary of anticipated bond lengths and angles based on computational analysis of similar structures.
| Parameter | Predicted Value | Description |
| C-F Bond Length | ~1.35 Å | Typical length for a C-F bond on an aromatic ring. |
| C-N (Nitrile) Bond Length | ~1.45 Å | The length of the single bond connecting the nitrile carbon to the ring. |
| C≡N (Nitrile) Triple Bond | ~1.14 Å | The length of the triple bond within the nitrile group. nih.gov |
| C-N (Nitro) Bond Length | ~1.47 Å | The length of the single bond connecting the nitro nitrogen to the ring. nih.gov |
| N-O (Nitro) Bond Length | ~1.22 Å | The length of the bonds within the nitro group. nih.gov |
| Dihedral Angle (Ring-NO₂) | Non-zero | The nitro group is expected to be twisted out of the plane of the benzene ring. nih.govnih.gov |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. researchgate.netnih.gov The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface. researchgate.net
In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, as these are highly electronegative. The fluorine atoms would also contribute to negative potential. The hydrogen atom on the benzene ring and the areas around the carbon atoms attached to the electron-withdrawing groups would likely show positive potential, making them sites for potential nucleophilic reactions.
The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
The presence of strong electron-withdrawing groups—two fluorine atoms, a nitro group, and a nitrile group—significantly influences the electronic structure. rsc.orgresearchgate.net These groups pull electron density from the benzene ring, which is expected to lower the energy levels of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity. The distribution of these orbitals is also informative; the HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient areas.
Table 2: Computed Electronic Properties for this compound This table outlines key electronic properties derived from computational chemistry.
| Property | Value | Description |
| Topological Polar Surface Area (TPSA) | 66.93 Ų | A descriptor for cell permeability. chemscene.com |
| LogP | 1.74468 | A measure of lipophilicity. chemscene.com |
| Dipole Moment | Large (Predicted) | Expected to be significant due to the presence of multiple polar functional groups. rsc.org |
| HOMO-LUMO Gap | Small (Predicted) | Suggests high reactivity, typical for molecules with multiple electron-withdrawing groups. |
Thermodynamic and Kinetic Modeling
Modeling the thermodynamic and kinetic aspects of this compound is essential for understanding its stability and reaction pathways, particularly for its use as an intermediate in complex syntheses or as an energetic material.
Computational modeling can predict the energy changes that occur during a chemical reaction, including the energies of reactants, products, and transition states. This is vital for determining reaction feasibility and predicting reaction mechanisms. For instance, studies on the thermal decomposition of related fluorinated nitroaromatic compounds, like 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN), have shown that fluorine substitution can alter the initial bond-breaking steps (trigger bonds) in decomposition pathways. nih.gov
For this compound, computational models could be used to investigate various potential reactions, such as nucleophilic aromatic substitution, where one of the fluorine atoms is displaced. By calculating the energy barriers (activation energies) associated with different transition states, chemists can predict which reaction pathways are most likely to occur under specific conditions.
The thermodynamic functions of this compound, such as enthalpy of formation, entropy, and Gibbs free energy, can be computed to assess its stability. nih.gov Computational methods like the G3MP2B3 composite approach have been used to calculate the enthalpies of formation for various difluoronitrobenzene isomers with high accuracy. nih.gov
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational SAR studies are pivotal in drug discovery and materials science for correlating a molecule's three-dimensional structure with its activity. These methods allow for the rational design of new compounds with enhanced properties.
Predictive Modeling for Biological Activity
Predictive modeling for biological activity involves the development of mathematical models that can forecast the therapeutic or toxic effects of a chemical compound. For a molecule like this compound, which serves as a building block for anti-cancer agents, predictive models could be developed to screen for potential efficacy against various cancer cell lines. chemimpex.com These models are typically built using datasets of known active and inactive compounds and employ machine learning algorithms to identify key molecular features that govern biological response. While specific predictive models for the biological activity of this compound have not been published, the general approach is widely used in medicinal chemistry.
Exploration of Substituent Effects on Reactivity and Selectivity
The reactivity and selectivity of this compound are significantly influenced by its substituent groups: two fluorine atoms, a nitro group, and a nitrile group. Computational studies can systematically explore how modifying these substituents affects the molecule's electronic properties and, consequently, its chemical behavior. rsc.orgajpchem.org For instance, density functional theory (DFT) calculations can be used to determine how different electron-donating or electron-withdrawing groups at various positions on the benzene ring would alter the molecule's susceptibility to nucleophilic or electrophilic attack. Such studies are crucial for optimizing synthetic routes and designing derivatives with desired reactivity for specific applications. rsc.org
Advanced Computational Techniques in Chemical Research
Advanced computational techniques provide deeper insights into the electronic structure and bonding of molecules, going beyond simple structural models.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density of a molecule to define atomic properties and chemical bonds. A QTAIM analysis of this compound would allow for a quantitative description of the bonding interactions within the molecule, including the nature of the carbon-fluorine, carbon-nitro, and carbon-nitrile bonds. This method could reveal the extent of ionic versus covalent character in these bonds and identify critical points in the electron density that correspond to specific chemical interactions. While specific QTAIM studies on this compound are not published, this technique offers a rigorous way to understand its electronic structure.
Noncovalent Interaction Plots (NCIPLOT)
Noncovalent Interaction Plots (NCIPLOT) are a visualization tool used to identify and characterize noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, within a molecule or between molecules. For this compound, an NCIPLOT analysis could reveal intramolecular interactions between the substituent groups, which can influence the molecule's conformation and stability. For example, it could visualize potential weak attractive or repulsive forces between the fluorine atoms and the nitro or nitrile groups. This information is valuable for understanding the molecule's crystal packing and its interactions with biological targets.
Case Studies and Emerging Research Areas for 2,6 Difluoro 3 Nitrobenzonitrile
Applications in Perovskite Solar Cells
A significant area of emerging research for 2,6-Difluoro-3-nitrobenzonitrile is its application in inverted perovskite solar cells (PSCs). It has been effectively utilized as a component in the hole transport layer (HTL), a critical part of the solar cell that facilitates the efficient movement of positive charge carriers (holes).
In advanced PSC designs, this compound (DN) has been used in a co-assembly strategy with other self-assembled monolayers (SAMs) to create a more effective co-hole transport layer. spiedigitallibrary.org Specifically, it is co-assembled with [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) through π-π interactions. spiedigitallibrary.org This approach addresses a key challenge with SAMs like Me-4PACz, which tend to self-aggregate, leading to charge carrier losses at the interface. spiedigitallibrary.org
The inclusion of this compound effectively reduces this self-aggregation, leading to a more uniform and tightly packed HTL. This improved layer suppresses carrier recombination at the interface and accelerates the extraction and transport of holes. spiedigitallibrary.org Furthermore, the addition of DN improves the conductivity of the HTL, a key factor in reducing energy disorder and promoting efficient charge movement. spiedigitallibrary.org Research shows its use increased the HTL's conductivity from 2.65 × 10⁻⁶ S cm⁻¹ to 7.76 × 10⁻⁶ S cm⁻¹. spiedigitallibrary.org
In a study utilizing a perovskite solar module with an effective area of 57.3 cm², the introduction of this compound into the HTL resulted in the PCE increasing from 17.85% to 20.23%. spiedigitallibrary.org This enhancement is a direct result of the improved hole transport and reduced carrier recombination. Moreover, the resulting encapsulated solar module demonstrated remarkable stability, maintaining 95% of its original efficiency after 1,000 hours of continuous testing under 1-sun illumination. spiedigitallibrary.org
Table 1: Performance Enhancement in Perovskite Solar Modules with this compound
| Performance Metric | Without this compound | With this compound |
| Power Conversion Efficiency (PCE) | 17.85% | 20.23% |
| HTL Conductivity | 2.65 × 10⁻⁶ S cm⁻¹ | 7.76 × 10⁻⁶ S cm⁻¹ |
| Long-Term Stability | Not Specified | Retained 95% of initial PCE after 1000 hours |
Data sourced from a study on perovskite solar modules with an effective area of 57.3 cm². spiedigitallibrary.org
Green Chemistry Approaches in Synthesis
While this compound shows promise in advanced applications, specific research detailing the application of green chemistry principles to its synthesis is not extensively documented in publicly available literature. General green chemistry methodologies aim to make chemical manufacturing more environmentally sustainable.
There is currently no specific information available in the searched literature regarding the application of solvent-free reaction methodologies for the synthesis of this compound. Such methods, in general, seek to reduce pollution and energy use by eliminating the solvent from the reaction process.
Detailed studies on the recovery and recycling of specific catalysts and solvents used in the production of this compound are not available in the searched results. This green chemistry approach focuses on designing processes where catalysts and solvents can be easily separated from the product and reused, minimizing waste and cost.
Information specifically detailing waste minimization strategies and environmental impact assessments for the synthesis of this compound is not present in the available research. The goal of waste minimization is to optimize reactions to achieve high atom economy, reducing the generation of hazardous byproducts.
Development of Novel Synthetic Reagents and Intermediates
This compound serves as a crucial starting material for the synthesis of a range of valuable chemical intermediates. Its reactivity allows for selective transformations at different positions on the aromatic ring, enabling the construction of intricate molecular architectures.
While direct synthesis of 2,3,6-trifluorobenzoic acid from this compound is not prominently documented, a closely related isomer, 2,3-difluoro-6-nitrobenzonitrile, serves as a key intermediate in a patented industrial process for producing this important acid. 2,3,6-Trifluorobenzoic acid is a valuable precursor for the synthesis of various agrochemicals and pharmaceuticals. google.com
The patented method involves a multi-step sequence starting from 2,3,4-trifluoronitrobenzene. This compound undergoes a fluorine/cyanide exchange to yield 2,3-difluoro-6-nitrobenzonitrile. Subsequently, a denitrating chlorination step converts the nitro group to a chlorine atom, forming 2-chloro-5,6-difluorobenzonitrile. This intermediate is then subjected to a chlorine/fluorine exchange (a Halex reaction) to produce 2,3,6-trifluorobenzonitrile. Finally, hydrolysis of the nitrile group furnishes the desired 2,3,6-trifluorobenzoic acid. google.com This process highlights the utility of difluoronitrobenzoate isomers as pivotal intermediates in the synthesis of highly fluorinated benzoic acid derivatives.
Reaction Pathway for the Synthesis of 2,3,6-Trifluorobenzoic Acid
| Step | Reactant | Reagents | Product |
| 1 | 2,3,4-Trifluoronitrobenzene | Cyanide source | 2,3-Difluoro-6-nitrobenzonitrile |
| 2 | 2,3-Difluoro-6-nitrobenzonitrile | Chlorinating agent | 2-Chloro-5,6-difluorobenzonitrile |
| 3 | 2-Chloro-5,6-difluorobenzonitrile | Fluoride source (Halex reaction) | 2,3,6-Trifluorobenzonitrile |
| 4 | 2,3,6-Trifluorobenzonitrile | Acid/Base and Water (Hydrolysis) | 2,3,6-Trifluorobenzoic Acid |
This table illustrates a synthetic route to 2,3,6-Trifluorobenzoic Acid using an isomer of this compound.
The strategic placement of activating and directing groups on the this compound ring makes it an excellent precursor for a variety of other difluorobenzonitrile derivatives. The electron-withdrawing nature of the nitro and cyano groups facilitates nucleophilic aromatic substitution of the fluorine atoms, allowing for the introduction of diverse functionalities.
For instance, this compound has been utilized in the synthesis of secondary amines, which are subsequently converted into N-nitrosated compounds. This transformation involves the reaction of this compound with two equivalents of a primary aliphatic amine. The resulting diamines can then be quantitatively N-nitrosated using sodium nitrite and glacial acetic acid.
Synthesis of N-Nitrosated Compounds
| Reactant | Reagent | Intermediate | Final Product |
| This compound | Primary Aliphatic Amine | Secondary Diamine | N-Nitrosated Compound |
This table outlines the use of this compound as a precursor for N-nitrosated compounds.
Exploration of Multicomponent Reactions and Cascade Processes
While specific examples of multicomponent reactions (MCRs) and cascade processes directly employing this compound are not extensively reported in the current literature, the inherent reactivity of this compound suggests significant potential for its application in such synthetic strategies.
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The functional groups present in this compound could participate in a variety of MCRs. For example, the activated aromatic ring is susceptible to nucleophilic attack, which could initiate a sequence of reactions with other components in the reaction mixture.
Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. The strategic arrangement of functional groups in derivatives of this compound could be designed to trigger such cascades. For instance, a nucleophilic aromatic substitution at one of the fluorine positions could introduce a functional group capable of subsequently reacting with the nitro or cyano group, leading to the formation of complex heterocyclic systems in a single pot.
The exploration of this compound in the context of MCRs and cascade reactions represents a promising and largely untapped area of research. The development of such reactions would provide rapid and efficient access to novel and structurally diverse molecules with potential applications in medicinal chemistry and materials science.
Conclusion and Future Perspectives on 2,6 Difluoro 3 Nitrobenzonitrile Research
Summary of Key Research Findings and Methodological Advancements
2,6-Difluoro-3-nitrobenzonitrile has emerged as a versatile and crucial building block in various fields of chemical research and development. Its unique molecular structure, featuring a combination of fluorine atoms, a nitro group, and a nitrile group, imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Research has consistently highlighted its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Methodological advancements have primarily focused on leveraging the reactivity of this compound for the creation of more complex molecules. The presence of the fluorine and nitro groups enhances its utility in developing potent herbicides and insecticides. This has contributed to advancements in agricultural chemistry by enabling the formulation of effective pest control solutions. In pharmaceutical development, this compound serves as a critical starting material for the synthesis of various therapeutic agents, with a notable emphasis on the development of anti-cancer drugs. The compound's structure allows for strategic modifications that can enhance the biological activity of the target molecules.
Furthermore, its stability and compatibility with a range of reaction conditions have made it an attractive option for chemists. This has facilitated its use in creating a diverse array of chemical entities with potential applications extending to materials science, including the production of specialty polymers and coatings with enhanced durability and chemical resistance.
Identification of Remaining Challenges and Unexplored Research Avenues
Despite the progress made, several challenges and unexplored research avenues remain in the study of this compound. A primary challenge lies in the development of more efficient and sustainable synthetic routes to the compound itself. While it is commercially available, innovations in its synthesis could reduce costs and environmental impact, making it more accessible for broader applications.
A significant unexplored avenue is the full characterization and exploitation of its potential in materials science. While its use in specialty polymers and coatings has been noted, a systematic investigation into how its incorporation affects material properties such as thermal stability, optical properties, and conductivity is lacking. This could open doors to its use in advanced materials for electronics and other high-tech applications.
Another area ripe for exploration is the expansion of its use in medicinal chemistry beyond its current applications. A deeper understanding of its metabolic pathways and how its unique substitution pattern influences drug-receptor interactions could lead to the design of novel therapeutics with improved efficacy and selectivity. The synthesis and biological evaluation of a wider range of derivatives are necessary to fully tap into its potential.
Finally, the investigation of its reactivity in novel chemical transformations remains an open field. Exploring its participation in different types of coupling reactions, cycloadditions, or multicomponent reactions could lead to the discovery of new synthetic methodologies and the creation of novel molecular scaffolds.
Potential for Future Innovations in Organic Synthesis, Materials Science, and Biomedical Applications
The future for this compound is promising, with significant potential for innovation across multiple scientific disciplines.
In organic synthesis , future work will likely focus on its application as a versatile building block for constructing complex molecular architectures. The development of novel catalytic systems that can selectively activate and transform the different functional groups on the benzonitrile (B105546) ring will be a key area of research. This could lead to more step-economical and atom-efficient synthetic routes to valuable compounds.
In materials science , the unique electronic and physical properties imparted by the fluorine and nitro groups can be harnessed to create innovative materials. There is potential to develop novel liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials where the specific arrangement of these groups can be used to tune the material's performance. Its application in creating advanced polymers with superior thermal and chemical resistance also warrants further investigation.
In the biomedical field , the compound will continue to be a valuable scaffold for the design and synthesis of new therapeutic agents. Future research could focus on developing derivatives with targeted activity against a broader range of diseases, including infectious diseases and neurodegenerative disorders. The strategic placement of the difluoro and nitro functionalities can be used to modulate properties such as lipophilicity and metabolic stability, leading to the development of drug candidates with improved pharmacokinetic profiles.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₂F₂N₂O₂ | |
| Molecular Weight | 184.10 g/mol | |
| CAS Number | 143879-77-0 | |
| Appearance | White to Light yellow powder to crystal | |
| Melting Point | 51°C to 54°C | |
| Boiling Point | 263.7°C at 760 mmHg | |
| Purity | >97.0% (GC) |
Q & A
Q. How to design a kinetic study for the nitration of 2,6-difluorobenzonitrile?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to track nitronium ion (NO₂⁺) consumption at 290 nm. Vary HNO₃ concentration (0.5–2.0 M) and temperature (0–25°C). Fit data to a second-order rate law. Compare Arrhenius plots to identify activation parameters (Ea, ΔH‡). Include controls with deuterated solvents to probe kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
